molecular formula C14H26BrNO4 B13395941 tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B13395941
M. Wt: 352.26 g/mol
InChI Key: UOJPSBYBSNFVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS: 91229-86-6) is a chiral intermediate widely utilized in pharmaceutical synthesis. Its molecular formula is C₁₄H₂₆BrNO₄, with a molecular weight of 352.269 . The compound features a bromo substituent at the C5 position and a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position. Its stereochemistry (S-configuration) is critical for applications in enantioselective drug synthesis, such as protease inhibitors or peptide-based therapeutics .

Key properties include:

  • Purity: ≥95% (HPLC/GC) .
  • Storage: 2–8°C, protected from light .
  • Applications: Intermediate for APIs (Active Pharmaceutical Ingredients), custom synthesis of imaging probes, and chiral building blocks .

Properties

IUPAC Name

tert-butyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPSBYBSNFVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically begins with L-norvaline or 5-bromopentanoic acid as the precursor, depending on the route chosen. For example, one pathway involves bromination of pentanoic acid derivatives, followed by protection steps.

Bromination of the Amino Acid Backbone

  • Bromination at the fifth carbon can be achieved via radical or electrophilic substitution methods.
  • Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) under controlled conditions is common, targeting the terminal methyl group of pentanoic acid derivatives.

Protection of the Amino Group

  • The amino group is protected using tert-butoxycarbonyl (Boc) groups, typically via reaction with Boc anhydride (Boc2O) in the presence of a base such as triethylamine or potassium carbonate .
  • This step ensures the amino group remains inert during subsequent reactions.

Esterification to Form the Tert-Butyl Ester

  • The carboxylic acid is converted into the tert-butyl ester using tert-butyl alcohol in the presence of an acid catalyst such as acidic anhydrides or Lewis acids .
  • Alternatively, Fischer esterification with tert-butyl alcohol under acidic conditions can be employed, although this is less common for sensitive compounds.

Final Assembly

  • The brominated, Boc-protected amino acid is then esterified to produce the target compound, tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate .

Specific Preparation Protocols

Route via Bromination of Protected Precursors

Step Reagents & Conditions Description
1 Bromination with NBS, AIBN, in CCl₄ Radical bromination at terminal methyl group
2 Boc protection with Boc2O, triethylamine Protect amino group
3 Esterification with tert-butyl alcohol, acid catalyst Form tert-butyl ester of carboxylic acid

Route via Direct Bromination of Amino Acid Derivatives

  • Starting from protected amino acids , bromination can be achieved using NBS under radical conditions, followed by purification.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 25–50°C For bromination; radical reactions are temperature-sensitive
Solvent Dichloromethane, CCl₄ Common for radical bromination
Reaction Time 2–24 hours Depends on reagent excess and temperature
Purification Column chromatography To isolate pure product

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Radical Bromination Pentanoic acid derivative NBS, AIBN 25–50°C, 12–24 hrs Variable Selective at terminal methyl
Boc Protection Amino acid Boc2O, triethylamine Room temperature High Ensures amino group inertness
Esterification Carboxylic acid tert-Butanol, acid catalyst Reflux Moderate to high Converts acid to tert-butyl ester

Additional Considerations and Notes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position renders the compound susceptible to nucleophilic substitution. This reaction replaces the bromide with other nucleophiles (e.g., hydroxide, amines, or thiolates), forming new carbon-nucleophile bonds.

Key Features :

  • Mechanism : The bromine’s electrophilic nature facilitates attack by nucleophiles, leading to substitution.

  • Conditions : Typically performed under basic or neutral conditions, depending on the nucleophile’s stability.

  • Outcome : Generation of novel compounds with modified side chains, useful in peptide synthesis or drug development.

Example : Reaction with sodium methoxide in methanol yields tert-butyl 5-methoxy-2-((tert-butoxycarbonyl)amino)pentanoate.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group protecting the amine is labile under acidic conditions. Removal of this group exposes the primary amine, enabling further functionalization.

Key Features :

  • Mechanism : Acidic hydrolysis (e.g., HCl in dioxane) cleaves the carbamate bond, releasing CO₂ and generating the free amine.

  • Conditions : Mild acidic conditions (e.g., 4 M HCl/dioxane) at room temperature.

  • Outcome : Liberation of the amino group, allowing participation in peptide coupling or cross-linking reactions.

Coupling Reactions

The exposed amine after Boc deprotection enables coupling with carboxylic acids, activated esters, or other electrophiles to form amides or peptides.

Key Features :

  • Mechanism : Activation of carboxylic acids (e.g., via carbodiimides like EDC) followed by amide bond formation with the amine.

  • Outcome : Synthesis of peptides or bioconjugates for therapeutic or biochemical studies.

Free Radical Bromination

While not explicitly demonstrated for this compound, brominated derivatives often participate in free radical bromination. This reaction could introduce additional bromine atoms at unsaturated positions, altering reactivity.

Key Features :

  • Mechanism : Initiation by light or heat generates bromine radicals, which abstract hydrogen atoms to form alkyl radicals. Subsequent bromine addition occurs at the most stable radical sites.

  • Conditions : Typically performed in the presence of NBS (N-bromosuccinimide) or Br₂ under controlled conditions.

Hydroboration and Hydrolysis

Though demonstrated in a related compound, hydroboration followed by oxidative hydrolysis could convert alkenes (if present) into alcohols. This reaction highlights the compound’s potential in stereoselective synthesis.

Key Features :

  • Mechanism : Anti-Markovnikov addition of borane followed by basic hydrolysis generates alcohols.

  • Conditions : BH₃·THF followed by H₂O₂/NaOH .

Reaction Conditions and Optimization

Reaction efficiency is influenced by:

  • Temperature : Lower temperatures (e.g., 0–5°C) minimize side reactions in substitution or deprotection steps.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution, while acidic conditions favor Boc removal.

  • Stoichiometry : Excess nucleophile or acid ensures complete conversion.

Common Reactions Involving the Compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionBromine replaced by nucleophiles (e.g., -OH, -NH₂)Modified side chains
Boc DeprotectionAcidic hydrolysis removes Boc groupFree amine for coupling

Scientific Research Applications

tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the Boc group provides protection for the amine functionality during synthetic transformations . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and Boc groups.

Comparison with Similar Compounds

Compound 5: 5-((tert-butoxycarbonyl)amino)-2-((N-methyl-2-nitrophenyl)sulfonamido)pentanoate

  • Molecular Formula: Not explicitly provided, but substituents include a nitrobenzenesulfonamide group at C2 and Boc-protected amino at C4.
  • Synthesis: Prepared via a Mitsunobu reaction (THF, triphenylphosphine, diisopropyl azodicarboxylate), yielding 71% after purification .
  • Key Differences :
    • The C2 sulfonamide group enhances electrophilicity, making it suitable for nucleophilic displacement reactions.
    • Lacks the bromo group at C5, reducing its utility in cross-coupling reactions compared to the target compound .

Compound 6: Benzyl (R)-5-((tert-butoxycarbonyl)amino)-2-(methylamino)pentanoate

  • Molecular Formula: Not explicitly provided, but features a methylamino group at C2 and benzyl ester at C1.
  • Synthesis: Generated by deprotection of Compound 5 using K₂CO₃ and thiophenol in acetonitrile (82% yield) .
  • Key Differences: The methylamino group at C2 introduces basicity, altering solubility and reactivity in peptide coupling. Benzyl ester at C1 offers orthogonal protection compared to the tert-butyl ester in the target compound .

Stereoisomeric Comparison: (R)-Enantiomer

The (R)-enantiomer of the target compound shares identical molecular formula (C₁₄H₂₆BrNO₄) and weight (352.26) but differs in stereochemistry at C2 .

  • Synthesis: Not detailed in evidence, but enantioselective methods (e.g., chiral catalysts) are typically required.
  • Applications : The (R)-form may exhibit divergent biological activity, such as reduced binding affinity to chiral enzyme targets, highlighting the importance of stereochemical control in drug development .

Functional Group Variants

(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate

  • Molecular Formula: Not explicitly provided but includes a methoxy-phenyl group.
  • Key Differences: Replaces the pentanoate backbone with a phenyl-ethyl moiety, altering lipophilicity and metabolic stability. The methoxy group at C2 modifies electronic properties, affecting reactivity in aromatic substitution reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Key Applications Reference
(S)-tert-Butyl 5-bromo-2-((Boc)amino)pentanoate C₁₄H₂₆BrNO₄ 352.269 C5-Br, C2-Boc-amino ≥95% API intermediates, imaging probes
Compound 5 Not provided Not provided C2-sulfonamide, C5-Boc-amino 71% yield Imaging probe synthesis
Compound 6 Not provided Not provided C2-methylamino, C1-benzyl ester 82% yield Deprotected intermediate
(R)-tert-Butyl 5-bromo-2-((Boc)amino)pentanoate C₁₄H₂₆BrNO₄ 352.26 C5-Br, C2-Boc-amino (R-configuration) Not provided Chiral research

Biological Activity

tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, also known as (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS Number: 91229-86-6), is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C14H26BrNO4
  • Molecular Weight : 352.26 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its brominated structure, which allows it to engage in various chemical reactions such as:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, enhancing its reactivity in biological systems.
  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, facilitating the formation of peptide bonds without side reactions .

Biological Activity and Case Studies

  • Anticancer Activity :
    • Research has indicated that brominated compounds can exhibit anticancer properties by disrupting mitotic processes in cancer cells. For instance, compounds similar to this compound have shown potential in inhibiting the function of kinesins, which are essential for proper cell division. Studies report that inhibitors targeting HSET (KIFC1), a kinesin involved in centrosome clustering, can induce multipolar spindles and lead to cell death in cancer cells .
  • Inhibition Studies :
    • In vitro studies have demonstrated that related brominated compounds exhibit micromolar inhibition against specific targets like HSET, with IC50 values indicating effective concentrations for biological activity. For example, a compound with structural similarities showed an IC50 of approximately 2.7 μM against HSET . This suggests that this compound may also possess similar inhibitory effects.
  • Reactivity and Stability :
    • The stability of the ester moiety in biological environments is crucial for the compound's efficacy. A related study indicated an estimated half-life of around 215 minutes in mouse plasma, suggesting good enzymatic stability which is beneficial for therapeutic applications .

Data Summary Table

PropertyValue
Molecular FormulaC14H26BrNO4
Molecular Weight352.26 g/mol
Purity≥95%
Anticancer TargetHSET (KIFC1)
IC50 (HSET Inhibition)~2.7 μM
Estimated Half-Life~215 minutes

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact with brominated organics .
  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HBr gas).
  • Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .
    Evidence : Safety data for tert-butyl bromoacetate highlights flammability (d = 1.31 g/cm³) and reactivity with strong oxidizers, necessitating strict storage at –20°C .

How does the Boc group’s lability impact downstream applications, such as peptide coupling?

Q. Advanced

  • Acid Sensitivity : Boc removal requires trifluoroacetic acid (TFA) in DCM, which may degrade brominated side chains.
  • Alternative Strategies : Use orthogonal protecting groups (e.g., Fmoc) for sequential deprotection in solid-phase synthesis .
    Case Study : In peptide elongation, tert-butyl esters are stable under basic conditions but hydrolyze rapidly in acidic media, necessitating pH-controlled coupling .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight389.1 g/mol
SolubilitySoluble in DCM, THF; insoluble in H₂O
StabilityStable at –20°C; decomposes at >40°C
Key NMR Signals (¹³C)δ 155–160 ppm (Boc C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.